molecular formula C23H26N4O4 B2601954 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide CAS No. 1049439-71-5

2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide

Cat. No.: B2601954
CAS No.: 1049439-71-5
M. Wt: 422.485
InChI Key: COTDGVXZQDEANP-UHFFFAOYSA-N
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Description

“2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide” is a chemical compound. It is a derivative of phthalimide . Phthalimide derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Synthesis Analysis

The synthesis of phthalimide derivatives, such as “this compound”, typically involves the reaction of phthalic anhydride with 4-aminobenzoic acid in the presence of triethylamine under reflux conditions .

Scientific Research Applications

DNA Minor Groove Binding and Hoechst Analogues

One significant area of application for compounds similar to "2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)acetamide" involves DNA minor groove binders like Hoechst 33258. These compounds exhibit strong affinity for the minor groove of double-stranded DNA, with specificity for AT-rich sequences. They are utilized for fluorescent DNA staining, facilitating chromosomal and nuclear analysis in plant cell biology and acting as radioprotectors and topoisomerase inhibitors. This highlights their potential in drug design and understanding DNA-binding mechanisms (Issar & Kakkar, 2013).

Piperazine Derivatives and Therapeutic Uses

Piperazine derivatives, characterized by a six-membered nitrogen-containing heterocycle, are crucial in the rational design of drugs. They are found in a wide array of medications with diverse therapeutic uses, including antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory agents. The modification of the piperazine nucleus can significantly impact the medicinal potential of these molecules, suggesting that derivatives like "this compound" could offer novel pharmacological profiles. This flexibility in molecular design aids in the discovery of drug-like elements for various diseases (Rathi, Syed, Shin, & Patel, 2016).

Pharmacokinetics and Pharmacodynamics

Investigations into the chemistry, pharmacokinetics, and pharmacodynamics of related compounds, such as Bilastine, provide insights into the potential applications of "this compound" in allergy relief and other conditions. Understanding the chemical structure and biological interactions of these molecules can inform the development of new drugs with improved efficacy and safety profiles (Sharma, Hatware, Bhadane, & Patil, 2021).

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4/c1-31-18-8-6-17(7-9-18)26-14-12-25(13-15-26)11-10-24-21(28)16-27-22(29)19-4-2-3-5-20(19)23(27)30/h2-9H,10-16H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTDGVXZQDEANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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